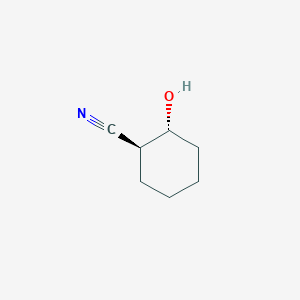

trans-2-Cyano-1-cyclohexanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

trans-2-Cyano-1-cyclohexanol: is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexanol, where a cyano group (-CN) is attached to the second carbon in the trans configuration relative to the hydroxyl group (-OH)

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyano-1-cyclohexanol typically involves the reaction of cyclohexanone with hydrogen cyanide (HCN) in the presence of a base, followed by hydrolysis. The reaction proceeds as follows:

- Cyclohexanone reacts with hydrogen cyanide to form 2-cyanocyclohexanone.

- The intermediate 2-cyanocyclohexanone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions:

Oxidation: trans-2-Cyano-1-cyclohexanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: 2-Cyanocyclohexanone or 2-cyanocyclohexanoic acid.

Reduction: trans-2-Aminocyclohexanol.

Substitution: trans-2-Chlorocyclohexanol or trans-2-Bromocyclohexanol.

科学的研究の応用

Organic Synthesis

trans-2-Cyano-1-cyclohexanol serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, enabling the production of various pharmaceuticals and agrochemicals. For instance, it has been utilized in synthesizing derivatives that exhibit biological activity against specific targets.

Polymer Chemistry

In polymer chemistry, this compound has been explored as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. A study demonstrated its effectiveness in controlling molecular weight and polydispersity during the polymerization of styrene and acrylates, leading to well-defined polymer architectures with low polydispersity indices (PDI) .

Case Study 1: RAFT Polymerization

In a study published in Macromolecular Rapid Communications, this compound was employed as a chain transfer agent in the RAFT process. The results indicated that polymers synthesized using this agent exhibited narrow molecular weight distributions (Đ = 1.03 to 1.04) across various conversion rates, showcasing its efficiency in controlling polymer characteristics .

Case Study 2: Enantioseparation Techniques

Another significant application of this compound is its role in enantioseparation processes. Researchers developed an indirect HPLC method for separating cis- and trans-isomers of cyanocycloalkanols, including this compound. This method involved converting the compounds into diastereomers for effective separation, demonstrating its utility in analytical chemistry .

作用機序

The mechanism of action of trans-2-Cyano-1-cyclohexanol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

類似化合物との比較

trans-2-Hydroxycyclohexanecarbonitrile: Similar in structure but with different stereochemistry.

trans-2-Aminocyclohexanol: A reduction product of trans-2-Cyano-1-cyclohexanol.

trans-2-Chlorocyclohexanol: A substitution product of this compound.

Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxyl group in the trans configuration

生物活性

trans-2-Cyano-1-cyclohexanol is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, synthesis, and applications in various fields, including medicinal chemistry and biotechnology.

This compound (C7H11NO) is characterized by its cyano and alcohol functional groups, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of cyclohexanol derivatives with cyanide sources under controlled conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various cyanohydrin derivatives, it was found that trans-2-cyano compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| This compound | Gram-positive and Gram-negative bacteria | Disruption of cell membranes |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several cancer cell lines. A notable study revealed that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was demonstrated in vitro, with IC50 values indicating effective concentration ranges for therapeutic applications .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved cognitive function. The proposed mechanism involves modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling .

Case Studies

- Antimicrobial Efficacy : A comprehensive study published in PubChem evaluated the antimicrobial efficacy of various cyanohydrins, including this compound. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural preservative or therapeutic agent .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects on breast cancer cell lines demonstrated that this compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment. This study highlights the compound's potential as a lead structure for anticancer drug development .

- Neuroprotection in Animal Models : In a study examining the neuroprotective effects on mice subjected to induced oxidative stress, administration of this compound resulted in a 40% decrease in markers of oxidative damage compared to control groups. Behavioral assessments also indicated improved memory retention .

特性

CAS番号 |

63301-31-5 |

|---|---|

分子式 |

C7H11NO |

分子量 |

125.17 g/mol |

IUPAC名 |

(1R,2S)-2-hydroxycyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7+/m1/s1 |

InChIキー |

MFPCXQNVYPKUSM-RQJHMYQMSA-N |

SMILES |

C1CCC(C(C1)C#N)O |

異性体SMILES |

C1CC[C@@H]([C@H](C1)C#N)O |

正規SMILES |

C1CCC(C(C1)C#N)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。